molecular formula C14H20N2O2 B4239381 N-butyl-2-(propanoylamino)benzamide

N-butyl-2-(propanoylamino)benzamide

Cat. No.: B4239381
M. Wt: 248.32 g/mol
InChI Key: TWGUNLSWPDJTEB-UHFFFAOYSA-N
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Description

N-Butyl-2-(propanoylamino)benzamide is a benzamide derivative featuring a propanoyl (C₃H₅O) substituent at the 2-position of the benzamide scaffold and an N-butyl group. This compound is part of a broader class of benzamides studied for their structural versatility and biological activities, including antiprion, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-butyl-2-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-5-10-15-14(18)11-8-6-7-9-12(11)16-13(17)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUNLSWPDJTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2-(propanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reaction of benzoic acid derivatives with butyl amines using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . These methods are scalable and provide high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(propanoylamino)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-butyl-2-(propanoylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between N-butyl-2-(propanoylamino)benzamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Biological Activity Synthesis Method Reference
This compound C₁₄H₁₉N₂O₂ (estimated) 2-propanoylamino, N-butyl ~247.31 (estimated) Hypothesized antiprion/anti-inflammatory Likely via amidation of 2-aminobenzamide with propanoyl chloride
N-Butyl-2-(butyrylamino)benzamide C₁₅H₂₂N₂O₂ 2-butyrylamino, N-butyl 262.35 Screening compound for drug discovery Amidation of 2-aminobenzamide with butyryl chloride
N-Butyl-2-(methylamino)benzamide C₁₂H₁₈N₂O 2-methylamino, N-butyl 206.28 Not specified (structural analog) Amidation of benzoyl chloride with 2-methylaminobutylamine
5-(2-Pyrrolidinylacetamido)-N-butyl-2-substituted benzamide Variable 2-substituted, 5-pyrrolidinylacetamido Variable Antiprion activity (PrPSc inhibition) Multi-step synthesis with pyrrolidine/acetic acid intermediates
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ N-(3,4-dimethoxyphenethyl), benzamide 285.34 Neurological/antiprion potential Reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine

Structural and Functional Analysis

Acyl Chain Length and Lipophilicity The propanoylamino group (C₃) in the target compound contrasts with the butyrylamino (C₄) group in , impacting lipophilicity and binding interactions. Longer acyl chains (e.g., butyryl) may enhance membrane permeability but reduce solubility, a critical factor in pharmacokinetics. The methylamino group in introduces a smaller, less lipophilic substituent, likely altering target specificity compared to bulkier acyl groups.

Biological Activity Derivatives with pyrrolidinyl/piperidyl acetamido groups (e.g., ) exhibit antiprion activity by inhibiting PrPSc accumulation in scrapie-infected cells. These moieties may enhance binding to prion proteins (PrPC) through hydrogen bonding and hydrophobic interactions.

Synthesis Strategies The target compound’s synthesis likely parallels methods for N-butyl-2-(butyrylamino)benzamide , substituting propanoyl chloride for butyryl chloride. details a similar protocol using trimethylaluminum catalysis for amide bond formation . Multi-step syntheses (e.g., ) involve introducing heterocyclic groups (pyrrolidine/piperidine) via acetylation, enhancing structural complexity and bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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